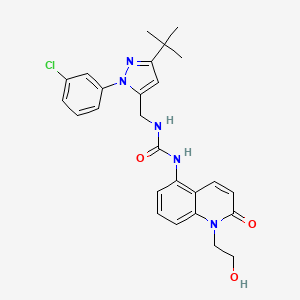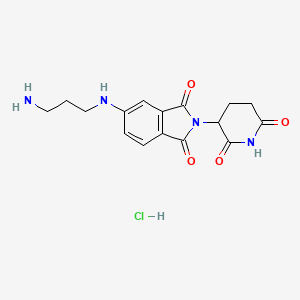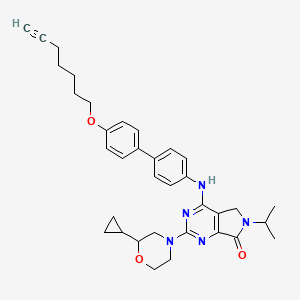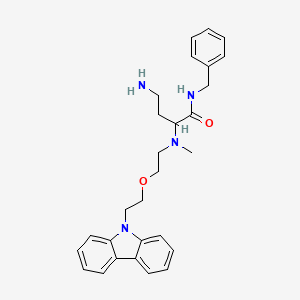
BuChE-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exhibits an IC50 value of 173 nM, indicating its high efficacy in inhibiting BuChE . Additionally, BuChE-IN-9 inhibits human beta-secretase 1 (BACE1), amyloid-beta (Aβ) aggregation, and mouse gamma-aminobutyric acid (GABA) transporters 1 and 4 (mGAT1 and mGAT4) . This compound has significant antiamnesic properties, making it a promising candidate for research in neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of BuChE-IN-9 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory protocols. the general approach involves the use of standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenation . Industrial production methods for this compound would likely involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
BuChE-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Hydrolysis: Hydrolysis reactions can be catalyzed by acids or bases, leading to the breakdown of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
BuChE-IN-9 has a wide range of scientific research applications, including:
Wirkmechanismus
BuChE-IN-9 exerts its effects by inhibiting the activity of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline, including acetylcholine . By inhibiting BuChE, this compound increases the levels of acetylcholine in the nervous system, which can enhance cholinergic neurotransmission . Additionally, this compound inhibits beta-secretase 1, reducing the production of amyloid-beta peptides that are implicated in Alzheimer’s disease . The compound also affects GABA transporters, which may contribute to its antiamnesic properties .
Vergleich Mit ähnlichen Verbindungen
BuChE-IN-9 is unique in its ability to inhibit multiple targets, including butyrylcholinesterase, beta-secretase 1, and GABA transporters . Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor used to treat Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor with additional effects on nicotinic receptors.
Compared to these compounds, this compound offers a broader range of inhibitory activities, making it a versatile tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C28H34N4O2 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
4-amino-N-benzyl-2-[2-(2-carbazol-9-ylethoxy)ethyl-methylamino]butanamide |
InChI |
InChI=1S/C28H34N4O2/c1-31(27(15-16-29)28(33)30-21-22-9-3-2-4-10-22)17-19-34-20-18-32-25-13-7-5-11-23(25)24-12-6-8-14-26(24)32/h2-14,27H,15-21,29H2,1H3,(H,30,33) |
InChI-Schlüssel |
QKQLOWOEIZDYQR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOCCN1C2=CC=CC=C2C3=CC=CC=C31)C(CCN)C(=O)NCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



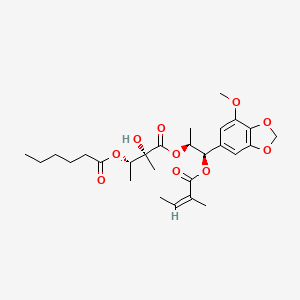
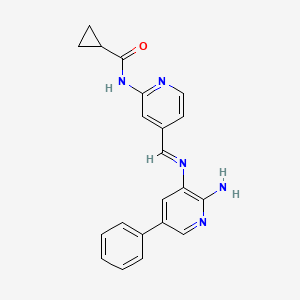

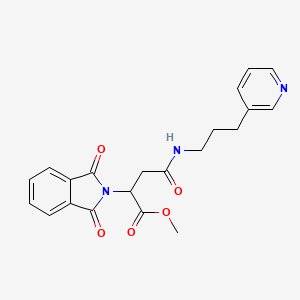

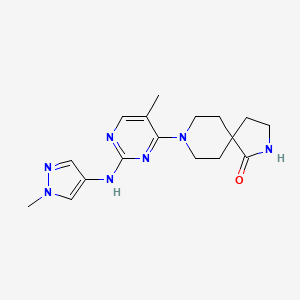
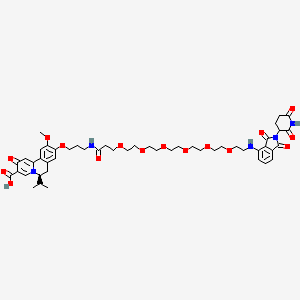
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)

